6-(2H-1,3-benzodioxol-5-yl)-2-{2-[3-(thiophen-2-yl)-1,2,4-oxadiazol-5-yl]ethyl}-2,3-dihydropyridazin-3-one
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Overview
Description
6-(2H-1,3-benzodioxol-5-yl)-2-{2-[3-(thiophen-2-yl)-1,2,4-oxadiazol-5-yl]ethyl}-2,3-dihydropyridazin-3-one is a complex organic compound that features a unique combination of benzodioxole, thiophene, oxadiazole, and pyridazinone moieties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-(2H-1,3-benzodioxol-5-yl)-2-{2-[3-(thiophen-2-yl)-1,2,4-oxadiazol-5-yl]ethyl}-2,3-dihydropyridazin-3-one typically involves multi-step organic reactions. The process begins with the preparation of the benzodioxole and thiophene intermediates, followed by the formation of the oxadiazole ring. The final step involves the cyclization to form the pyridazinone core. Specific reaction conditions, such as temperature, solvents, and catalysts, are optimized to achieve high yields and purity.
Industrial Production Methods
Industrial production of this compound would require scaling up the laboratory synthesis methods. This involves optimizing reaction conditions for large-scale reactions, ensuring the availability of high-purity starting materials, and implementing efficient purification techniques. Continuous flow reactors and automated synthesis platforms may be employed to enhance the efficiency and reproducibility of the production process.
Chemical Reactions Analysis
Types of Reactions
6-(2H-1,3-benzodioxol-5-yl)-2-{2-[3-(thiophen-2-yl)-1,2,4-oxadiazol-5-yl]ethyl}-2,3-dihydropyridazin-3-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of specific atoms within the molecule.
Substitution: Nucleophilic or electrophilic substitution reactions can introduce new substituents onto the aromatic rings or heterocycles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and various nucleophiles or electrophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated or carboxylated derivatives, while substitution reactions can introduce a wide range of functional groups, such as halogens, alkyl groups, or amino groups.
Scientific Research Applications
6-(2H-1,3-benzodioxol-5-yl)-2-{2-[3-(thiophen-2-yl)-1,2,4-oxadiazol-5-yl]ethyl}-2,3-dihydropyridazin-3-one has several scientific research applications:
Medicinal Chemistry: The compound’s unique structure makes it a potential candidate for drug development, particularly for targeting specific enzymes or receptors.
Materials Science: Its aromatic and heterocyclic components may impart useful properties for the development of advanced materials, such as organic semiconductors or photovoltaic materials.
Organic Synthesis: The compound can serve as a building block for the synthesis of more complex molecules, enabling the exploration of new chemical space.
Mechanism of Action
The mechanism of action of 6-(2H-1,3-benzodioxol-5-yl)-2-{2-[3-(thiophen-2-yl)-1,2,4-oxadiazol-5-yl]ethyl}-2,3-dihydropyridazin-3-one depends on its specific application. In medicinal chemistry, the compound may interact with molecular targets such as enzymes, receptors, or ion channels. The benzodioxole and thiophene moieties may facilitate binding to hydrophobic pockets, while the oxadiazole and pyridazinone rings may participate in hydrogen bonding or electrostatic interactions. These interactions can modulate the activity of the target, leading to therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
- 1-(2H-1,3-benzodioxol-5-yl)ethan-1-ol
- 2-{[hydroxy(6-hydroxy-2H-1,3-benzodioxol-5-yl)methylidene]amino}acetic acid
- 6-(Benzo[d][1,3]dioxol-5-yl)hexa-3,5-dien-2-one
- 1-(1,3-benzodioxol-5-yl)-3-(4-chloro-3-nitroanilino)-1-propanone
- 3-(1,3-benzodioxol-5-yl)-2-methylpropanoic acid
Uniqueness
What sets 6-(2H-1,3-benzodioxol-5-yl)-2-{2-[3-(thiophen-2-yl)-1,2,4-oxadiazol-5-yl]ethyl}-2,3-dihydropyridazin-3-one apart from these similar compounds is its combination of multiple heterocyclic rings and functional groups. This unique structure provides a diverse range of chemical reactivity and potential biological activity, making it a versatile compound for various scientific applications.
Properties
IUPAC Name |
6-(1,3-benzodioxol-5-yl)-2-[2-(3-thiophen-2-yl-1,2,4-oxadiazol-5-yl)ethyl]pyridazin-3-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H14N4O4S/c24-18-6-4-13(12-3-5-14-15(10-12)26-11-25-14)21-23(18)8-7-17-20-19(22-27-17)16-2-1-9-28-16/h1-6,9-10H,7-8,11H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KSGRXUCGGMMLMZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1OC2=C(O1)C=C(C=C2)C3=NN(C(=O)C=C3)CCC4=NC(=NO4)C5=CC=CS5 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H14N4O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
394.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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